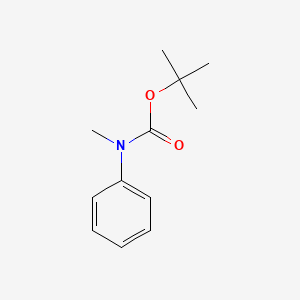
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a chemical compound with the CAS Number: 1823957-71-6 . It has a molecular weight of 222.63 . The IUPAC name for this compound is methyl 8-chloro-2,7-naphthyridine-4-carboxylate .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to the compound , have been extensively studied . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The InChI code for “Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is 1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a powder at room temperature . The storage temperature and shipping temperature are normal .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of various naphthyridine derivatives, including Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, has been extensively studied. For instance, a research work detailed an efficient method for synthesizing anticancer drug intermediates related to naphthyridine carboxylates. This synthesis involved a two-step process, including substitution and hydrolysis, optimizing the synthesis method and confirming the structure through spectroscopic methods (Zhang et al., 2019). Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved complex synthetic routes indicating the versatility and reactivity of such compounds (Kiely, 1991).
Antibacterial Activity
Naphthyridine derivatives, including those structurally related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, have been explored for their potential antibacterial properties. A study synthesized and evaluated 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids for in vitro and in vivo antibacterial activities. The research highlighted structure-activity relationships crucial for developing improved therapeutic agents (Bouzard et al., 1992).
Neuroprotective and Enzyme Inhibitory Properties
Research into the neuroprotective and enzyme inhibitory properties of 1,8-naphthyridine derivatives has shown promising results. Compounds related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting an interesting profile for potential treatments in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).
Catalytic and Electrochemical Applications
Naphthyridine compounds have found use in catalytic and electrochemical applications, showcasing their versatility beyond pharmaceuticals. A study on ruthenium (II) complexes with naphthyridine-based ligands revealed their potential in water oxidation, a critical reaction for sustainable energy applications. The research demonstrated how structural modifications could influence electronic absorption and redox properties, highlighting the compound's adaptability in catalytic contexts (Zong & Thummel, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 8-chloro-2,7-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGBWEIQUMZRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)






![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)


![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)